molecular formula C23H17ClKN5O5S B13761030 4-((5-(Benzoylamino)-2-sulfophenyl)azo)-1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one, potassium salt CAS No. 68444-07-5

4-((5-(Benzoylamino)-2-sulfophenyl)azo)-1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one, potassium salt

Cat. No.: B13761030
CAS No.: 68444-07-5
M. Wt: 550.0 g/mol
InChI Key: LZPLVWJHHGMNIB-UHFFFAOYSA-M
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Description

4-((5-(Benzoylamino)-2-sulfophenyl)azo)-1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one, potassium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(Benzoylamino)-2-sulfophenyl)azo)-1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one, potassium salt typically involves a multi-step process The initial step often includes the diazotization of 5-amino-2-sulfobenzoic acid, followed by coupling with 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo and pyrazolin rings.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzoylamino and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Products include sulfonated and hydroxylated derivatives.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((5-(Benzoylamino)-2-sulfophenyl)azo)-1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one, potassium salt has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing cellular components.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Widely used in textile and paper industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo group can form stable complexes with metal ions, enhancing its dyeing properties. Additionally, the benzoylamino and pyrazolin rings contribute to its stability and reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-(Benzoylamino)-2-sulfophenyl)azo)-1-phenyl-3-methyl-2-pyrazolin-5-one
  • 4-((5-(Benzoylamino)-2-sulfophenyl)azo)-1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one

Uniqueness

Compared to similar compounds, 4-((5-(Benzoylamino)-2-sulfophenyl)azo)-1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one, potassium salt stands out due to its enhanced solubility and stability provided by the potassium salt. Its unique combination of functional groups also contributes to its distinct chemical and physical properties, making it highly valuable in various applications.

Properties

CAS No.

68444-07-5

Molecular Formula

C23H17ClKN5O5S

Molecular Weight

550.0 g/mol

IUPAC Name

potassium;4-benzamido-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C23H18ClN5O5S.K/c1-14-21(23(31)29(28-14)19-10-6-5-9-17(19)24)27-26-18-13-16(11-12-20(18)35(32,33)34)25-22(30)15-7-3-2-4-8-15;/h2-13,21H,1H3,(H,25,30)(H,32,33,34);/q;+1/p-1

InChI Key

LZPLVWJHHGMNIB-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)[O-])C4=CC=CC=C4Cl.[K+]

Origin of Product

United States

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